trans-hexahydro-1H-cyclopenta[c]furan-5-one
Description
trans-Hexahydro-1H-cyclopenta[c]furan-5-one is a bicyclic organic compound featuring a fused cyclopentane and tetrahydrofuran ring system. Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.16 g/mol (CAS: 187528-23-0). The "trans" designation refers to the stereochemical arrangement of substituents across the fused ring system. This compound is structurally characterized by its fully saturated cyclopentane ring and a partially oxidized furan moiety, contributing to its unique physicochemical properties.
Its synthesis often involves catalytic asymmetric methods, such as Rh(I)-mediated Pauson-Khand-type reactions, which are known to produce high enantiomeric excess (ee) in related cyclopenta[c]furan derivatives.
Properties
IUPAC Name |
(3aS,6aS)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]furan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDZEULKVPLNDE-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@H]2CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-hexahydro-1H-cyclopenta[c]furan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentadiene and maleic anhydride, followed by hydrogenation and cyclization .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the compound can be synthesized in bulk using similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: trans-hexahydro-1H-cyclopenta[c]furan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-hexahydro-1H-cyclopenta[c]furan-5-one is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules .
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in various biochemical assays .
Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of trans-hexahydro-1H-cyclopenta[c]furan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues with Substituted Aryl Groups
Compound: 3a,4-Dihydro-6-(3,5-bistrifluoromethylphenyl)-1H-cyclopenta[c]furan-5-one (CAS: Not provided)
- Molecular Formula : C₁₆H₁₂F₆O₂
- Key Features :
- Aryl substituent (3,5-bistrifluoromethylphenyl) introduces electron-withdrawing groups, enhancing electrophilic reactivity.
- Synthesis : Achieved via Rh(I)-catalyzed asymmetric Pauson-Khand reaction (PKR) at ambient temperature, yielding 99% with >99% ee .
- Applications : High stereochemical purity makes it valuable in pharmaceutical intermediates.
Comparison :
cis-Hexahydro-1H-cyclopenta[c]furan-5-one (CAS: 56000-23-8)
Comparison :
Cyclopenta[c]thiophene Derivatives
Compound : 5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophene
Comparison :
- Thiophene derivatives exhibit higher polarizability and red-shifted UV absorption compared to furan analogues.
- The target compound’s furan oxygen enhances hydrogen-bonding capability, affecting solubility in polar solvents.
Hydroxylated Derivatives
Compound : (+)-(3aR,4R,5r,6aS)-Hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-2-one (CAS: 41639-74-1)
- Molecular Formula : C₁₈H₂₂O₄
- Key Features: Additional hydroxyl groups increase hydrophilicity (PSA = ~80 Ų vs. ~30 Ų for the target compound). Applications: Potential bioactive roles in natural product synthesis.
Comparison :
- Hydroxylation significantly alters pharmacokinetic properties, enhancing water solubility but reducing membrane permeability.
Larger Ring Systems
Compound : (6S,9Z)-3,6,10-trimethyl-4H-cyclodeca[b]furan-5-one (CAS: 81678-18-4)
Comparison :
- The target compound’s smaller ring system confers lower molecular weight and simpler synthetic routes .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | logP | Boiling Point (°C) | Key Feature |
|---|---|---|---|---|---|
| trans-Hexahydro-1H-cyclopenta[c]furan-5-one | C₇H₁₀O₂ | 126.16 | ~1.5 | Not reported | Fully saturated bicyclic core |
| 6-(3,5-Bistrifluoromethylphenyl) derivative | C₁₆H₁₂F₆O₂ | 374.26 | ~3.6 | Not reported | High ee (99%) via Rh catalysis |
| cis-Hexahydro-1H-cyclopenta[c]furan-5-one | C₇H₁₀O₂ | 126.15 | ~1.5 | Not reported | Stereoisomer of target compound |
| Cyclodeca[b]furan-5-one | C₁₅H₂₀O₂ | 232.32 | 3.62 | 346.6 | Larger ring system |
Biological Activity
trans-hexahydro-1H-cyclopenta[c]furan-5-one, a heterocyclic compound with the molecular formula CHO and a molecular weight of 126.16 g/mol, has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : CHO
- Molecular Weight : 126.16 g/mol
- CAS Number : 187528-23-0
Biological Activity Overview
This compound has been investigated for its interactions with biological systems, particularly in the context of enzyme interactions and metabolic pathways. Research indicates that it may exhibit various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. A notable investigation examined its efficacy against Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) that underscores its potential in treating tuberculosis infections. The structure–activity relationship (SAR) studies suggest that modifications to the compound can enhance its antimicrobial potency.
| Compound No. | Structure Modification | % Inhibition (25 μg/mL) | MIC (μg/mL) |
|---|---|---|---|
| 6b12 | Trifluoromethyl group | 90% | 2.5 |
| 6d5 | Piperidine replacement | 70% | 10 |
Anticancer Activity
The compound's anticancer properties have also been evaluated in various cell lines, including MCF-7 breast cancer and HeLa cervical cancer cells. In vitro studies demonstrated concentration-dependent inhibition of cancer cell proliferation.
Case Study: Anticancer Activity Evaluation
In a recent study, different fractions of this compound were tested for their ability to inhibit cancer cell growth:
| Sample | Concentration (μg/mL) | % Inhibition |
|---|---|---|
| TCH | 31.25 | 33.29 |
| TCH | 250 | 93.85 |
| TCEA | 250 | 95.66 |
The results indicate that higher concentrations significantly enhance the inhibitory effects on cancer cell lines, suggesting a promising avenue for further research into its anticancer applications.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.
- Cell Cycle Arrest : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
- Apoptosis Induction : There is evidence that this compound can trigger apoptosis in malignant cells, contributing to its anticancer activity.
Q & A
Q. What are the standard synthetic routes for trans-hexahydro-1H-cyclopenta[c]furan-5-one, and how are key intermediates characterized?
Synthesis typically involves bicyclic lactone formation via catalytic cycloaddition. For example, Rh(I)-catalyzed asymmetric Pauson-Khand reactions (PKR) enable stereocontrolled assembly of the cyclopenta-furan core under mild conditions (ambient temperature) . Key intermediates are characterized by chiral HPLC (e.g., DAICEL CHIRAL PAK AS-H column) to confirm enantiomeric excess (ee) and by NMR for structural validation. X-ray crystallography (using SHELX programs) resolves ambiguities in stereochemistry .
Q. How is the trans configuration of hexahydro-1H-cyclopenta[c]furan-5-one confirmed experimentally?
The trans configuration is determined via X-ray diffraction (SHELXL refinement) and corroborated by NOESY NMR to assess spatial proximity of hydrogen atoms. For derivatives, optical rotation measurements (e.g., −44° in methanol) and chiral stationary-phase HPLC provide additional stereochemical validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Due to acute oral toxicity (Category 4) and skin/eye irritation (Category 2), researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Emergency measures include rinsing eyes with water for 15+ minutes and avoiding dust formation during synthesis .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for derivatives of this compound?
Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR spectra, enabling comparison with experimental data. For example, discrepancies in NMR signals for diastereomers can be resolved by simulating conformers and identifying the lowest-energy structure .
Q. What mechanistic insights explain the stereoselectivity of Rh(I)-catalyzed reactions involving this bicyclic lactone?
The Rh(I) catalyst coordinates to alkyne and ene substrates, forming a metallocycle intermediate. Stereoselectivity arises from chiral ligand-induced asymmetry (e.g., (R)-L6 ligand), favoring transition states that minimize steric hindrance. Kinetic studies (variable-temperature NMR) and isotopic labeling validate the proposed mechanism .
Q. How are functionalized derivatives (e.g., sulfonated or hydroxylated analogs) synthesized for structure-activity relationship (SAR) studies?
Electrophilic substitution at the furanone oxygen or cyclopentane ring introduces functional groups. For example, sulfonylation with p-toluenesulfonyl chloride under basic conditions yields 4β-(p-toluenesulphoxymethyl) derivatives, monitored by TLC and purified via flash chromatography . Biological activity is assessed using in vitro assays (e.g., enzyme inhibition) .
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
Crystallization issues (e.g., oiling out) are addressed by solvent screening (e.g., hexane/ethyl acetate gradients) and seeding with microcrystals. For low-melting-point compounds, slow cooling and anti-solvent addition (e.g., diethyl ether) improve crystal quality. SHELXD/SHELXE software assists in solving twinned or low-resolution structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
